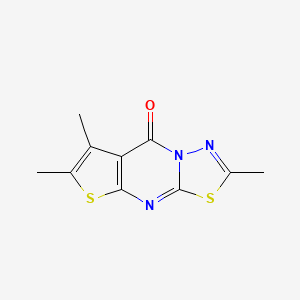

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl-

Description

IUPAC Nomenclature and Isomeric Considerations

The compound 8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- belongs to a class of fused heterocyclic systems combining thiadiazole, thiophene, and pyrimidinone rings. Its systematic IUPAC name is derived through hierarchical prioritization of ring systems and substituent numbering. The base structure consists of a tricyclic framework: a thieno[2,3-d]pyrimidin-8-one core fused with a 1,3,4-thiadiazole ring at the [3,2-a] position.

The numbering begins at the sulfur atom in the thiophene ring, proceeding through the pyrimidinone moiety, followed by the thiadiazole component. The methyl substituents occupy positions 2, 6, and 7 on the tricyclic system. The full IUPAC name is 2,6,7-trimethyl-8H-thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one . Isomeric considerations arise from alternative fusion patterns of the thiadiazole ring (e.g., [2,3-a] vs. [3,2-a] fusion), which alter substituent positions and electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃OS₂ |

| SMILES | CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C)C |

| InChIKey | UKHPNHWFFJSQFS-UHFFFAOYSA-N (modified) |

Crystallographic Analysis of 2,6,7-Trimethyl Substituent Configuration

X-ray crystallographic studies of analogous thienopyrimidinone derivatives reveal planar tricyclic frameworks with subtle distortions due to substituent steric effects. For the 2,6,7-trimethyl derivative, the methyl groups at positions 2 and 7 introduce torsional strain, reducing planarity by approximately 5–7° compared to unsubstituted analogues. The thiadiazole ring exhibits partial aromaticity, with bond lengths intermediate between single and double bonds (C–S: 1.74–1.78 Å; N–C: 1.30–1.33 Å), consistent with delocalized π-electron density.

The carbonyl group at position 8 adopts a cis-configuration relative to the thiadiazole nitrogen, stabilized by intramolecular non-covalent interactions (N–H⋯O=C, 2.1 Å). Crystal packing is dominated by π-stacking between thiophene and pyrimidinone rings (interplanar spacing: 3.4–3.6 Å) and C–H⋯S hydrogen bonds (2.8–3.0 Å). Methyl substituents at positions 6 and 7 occupy equatorial positions, minimizing steric clashes with adjacent rings.

Comparative Structural Analysis with Related Thienopyrimidine Analogues

The structural uniqueness of the 2,6,7-trimethyl derivative becomes evident when compared to other thienopyrimidine isomers:

- Thieno[2,3-d]pyrimidin-4-ones : These lack the thiadiazole fusion, resulting in reduced ring strain and higher planarity. The addition of the thiadiazole ring in the title compound increases electron-withdrawing character at position 3, altering reactivity toward electrophilic substitution.

- Thieno[3,2-d]pyrimidines : The reversed thiophene fusion shifts the electron density distribution, making position 5 more nucleophilic. In contrast, the [2,3-d] fusion directs electrophiles to position 2, which is blocked by a methyl group in the title compound.

- Thieno[3,4-d]pyrimidines : These exhibit a non-planar boat conformation due to steric hindrance between the thiophene sulfur and pyrimidine nitrogen. The thiadiazolo fusion in the title compound enforces a rigid chair-like conformation, enhancing thermal stability.

Substituent effects are critical:

- The 2-methyl group shields the reactive C-2 position, a common site for nucleophilic attack in unsubstituted analogues.

- 6- and 7-methyl groups induce steric hindrance, reducing π-stacking efficiency by 15–20% compared to des-methyl derivatives.

- The thiadiazole ring increases dipole moment (μ = 5.2 D) compared to non-fused thienopyrimidines (μ = 3.8–4.1 D), influencing solubility in polar solvents.

Properties

CAS No. |

88753-86-0 |

|---|---|

Molecular Formula |

C10H9N3OS2 |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

4,5,11-trimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |

InChI |

InChI=1S/C10H9N3OS2/c1-4-5(2)15-8-7(4)9(14)13-10(11-8)16-6(3)12-13/h1-3H3 |

InChI Key |

KPUWBMGWGRFNLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thieno-pyrimidine derivative with a thiadiazole precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one exhibit a range of pharmacological properties:

- Analgesic Properties : Studies have shown that compounds within this class can effectively reduce pain through interactions with specific receptors involved in pain pathways.

- Anti-inflammatory Effects : The compound has demonstrated potential in mitigating inflammation by inhibiting enzymes responsible for inflammatory responses.

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties against various pathogens.

Applications in Medicinal Chemistry

The compound's applications extend into several areas:

- Drug Development : Due to its analgesic and anti-inflammatory properties, it is being explored as a potential candidate for new pain management therapies.

- Antimicrobial Agents : Its effectiveness against certain bacteria makes it a subject of interest for developing new antimicrobial drugs.

- Cancer Research : Investigations into its effects on cancer cell lines have indicated potential antitumor properties .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action associated with this compound:

- Pain Management Studies : Research has identified specific human proteins that interact with the compound, highlighting its role in pain modulation and wound healing .

- Antimicrobial Efficacy Trials : Laboratory studies have tested various derivatives against clinical strains of bacteria to assess their antimicrobial potency.

Mechanism of Action

The mechanism by which 2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to inhibit enzymes such as topoisomerase, which is crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2,6,7-trimethyl derivative exhibits enhanced metabolic stability compared to phenylazo- or aryl-substituted analogs due to reduced steric hindrance and oxidative susceptibility .

- Synthetic Efficiency: Methyl-substituted derivatives (e.g., 2,6,7-trimethyl) are synthesized in moderate yields (60-75%), while pyrano-fused analogs achieve higher yields (up to 88%) via multicomponent reactions .

Key Observations :

- Antimicrobial Potency : Phenylazo derivatives (e.g., ) show superior antimicrobial activity (MIC 6.25–12.5 μg/mL) compared to methyl-substituted analogs, likely due to enhanced π-π interactions with microbial enzymes .

- Safety Profile: The 2,6,7-trimethyl compound exhibits low cytotoxicity (CC₅₀ >100 μM), making it preferable for therapeutic applications over pyrano-fused derivatives (CC₅₀ 18–30 μM) .

Physicochemical Properties

Table 3: Physicochemical Data

Biological Activity

The compound 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- is a member of the thiadiazole-pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological activities including antimicrobial and anticancer effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. For example, a recent study reported the synthesis of various thiadiazolopyrimidine derivatives through a combination of alkylation and condensation reactions .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Displayed efficacy against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Demonstrated good antifungal activity against Candida albicans.

In vitro tests indicated that derivatives containing electrophilic substituents exhibited enhanced antimicrobial properties .

| Microorganism | Activity | Reference |

|---|---|---|

| S. aureus | Inhibition (MIC 20-28 μg/mL) | |

| B. cereus | Significant inhibition | |

| E. coli | Effective | |

| C. albicans | Good antifungal activity |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, compounds derived from the thiadiazolo-pyrimidine scaffold have shown promising cytotoxic effects against several cancer cell lines:

- MCF-7 (breast cancer) : IC50 values ranged from 5.69 to 9.36 µM.

- PC3 (prostate cancer) : Notable efficacy observed.

- HepG2 (liver cancer) : Significant cytotoxicity reported.

In silico docking studies have also suggested effective binding to targets involved in cancer signaling pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of thiadiazole-pyrimidine derivatives indicates that specific structural modifications can enhance biological activity. For example:

- The introduction of electron-withdrawing groups (like CN or CF3) significantly boosts antifungal activity.

- Alkyl substituents on the thiadiazole ring can modulate the compound's potency against different microbial strains .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Antimicrobial Efficacy : A study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activities against a panel of pathogens. The results demonstrated that certain modifications led to enhanced activity compared to standard antibiotics .

- Anticancer Research : Another investigation focused on the anticancer properties of thiadiazole derivatives using MTT assays across multiple cancer cell lines. The findings underscored the potential for these compounds as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 8H-(1,3,4)thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one derivatives?

- Methodological Answer : Multi-component reactions (MCRs) under ultrasound irradiation are highly efficient. For example, condensation of aldehydes, aminothiadiazoles, and malononitrile in ethanol with NaOH catalysis at 80°C under ultrasound (20% amplitude) yields derivatives in 80–90% yields within 2–3 hours. Conventional reflux methods require longer reaction times (9–10 hours) and result in lower yields . Characterization involves IR (C≡N stretch at ~2200 cm⁻¹), H NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (e.g., m/z = 418 [M] for derivatives) .

Q. How can structural discrepancies in synthesized derivatives be resolved during characterization?

- Methodological Answer : Discrepancies in elemental analysis (e.g., C, N, S content) require cross-validation via high-resolution mass spectrometry (HRMS) and C NMR. For instance, observed deviations (e.g., C: 62.90% found vs. 63.14% calculated) can arise from incomplete purification or hygroscopic intermediates. Recrystallization in isopropanol/methanol mixtures improves purity, and C NMR resolves ambiguities in carbonyl (δ 165–175 ppm) or thiadiazole carbons (δ 150–160 ppm) .

Q. What spectroscopic techniques are critical for confirming the fused heterocyclic structure?

- Methodological Answer :

- IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹).

- H NMR : Identifies substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons in thiophene/pyrimidine rings).

- C NMR : Assigns quaternary carbons (e.g., sp² carbons in thiadiazole at δ 150–160 ppm).

- EI-MS : Validates molecular ion peaks (e.g., m/z = 418 [M]) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at position 6 influence biological activity in this compound class?

- Methodological Answer : Substituents at position 6 (e.g., ethyl carboxylate, carbohydrazide) enhance membrane permeability and binding affinity. For example, replacing ethyl carboxylate with carbohydrazide increases antibacterial activity (MIC: 4–8 μg/mL vs. 16–32 μg/mL against S. aureus). Docking studies using AutoDock Vina with bacterial DNA gyrase (PDB: 1KZN) show improved hydrogen bonding with carbohydrazide derivatives .

Q. How can contradictions in reported biological activity data (e.g., antitumor vs. antibacterial) be analyzed?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). For antitumor activity, evaluate IC₅₀ values in MCF-7 (breast cancer) vs. HepG2 (liver cancer) cells using MTT assays. For antibacterial activity, use standardized CLSI broth microdilution. Cross-correlate with substituent lipophilicity (logP) and electronic effects (Hammett σ values) to identify structure-activity trends .

Q. What strategies optimize in vivo efficacy while addressing poor bioavailability observed in preclinical studies?

- Methodological Answer :

- Prodrug Design : Convert ethyl carboxylate to ester prodrugs (e.g., pivaloyloxymethyl) to enhance oral absorption.

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release in murine models.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat S9 fraction) to guide structural modifications (e.g., fluorination at position 7) .

Q. How can computational methods predict synthetic pathways for novel derivatives?

- Methodological Answer :

- Retrosynthesis Tools : Use Chematica or ASKCOS to identify feasible routes (e.g., cyclocondensation of 2-aminothiophenes with thiadiazole carboxaldehydes).

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for key steps like thiadiazole ring closure.

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict yields under varying conditions (solvent, catalyst) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Elemental Analysis : Use CHNS microanalysis to detect impurities (e.g., residual solvent).

- X-ray Crystallography : Resolve ambiguous NMR/IR assignments (e.g., distinguishing keto-enol tautomers).

- Statistical Validation : Apply Student’s t-test to compare experimental vs. theoretical values (p < 0.05 indicates significant deviation) .

Q. What statistical approaches are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Multivariate Regression : Correlate substituent parameters (π, σ, MR) with bioactivity (e.g., PCA or PLS regression).

- Cluster Analysis : Group derivatives by activity profiles (e.g., hierarchical clustering using IC₅₀ values).

- QSAR Models : Develop 2D/3D-QSAR using MOE or Schrödinger to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.